N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
Description
N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide is a complex organic compound known for its unique structure and diverse applications in scientific research. The compound's intricate structure, combining the 1,3-benzoxazol and 2,3-dioxo-1,4-dihydroquinoxaline frameworks, offers various functionalities, making it valuable in multiple fields including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-26-8-15-20-13-7-10(3-5-14(13)27-15)19-16(23)9-2-4-11-12(6-9)22-18(25)17(24)21-11/h2-7H,8H2,1H3,(H,19,23)(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOBUAAMPHMMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide typically involves multi-step organic synthesis techniques. The key steps include the formation of the benzoxazol ring followed by the construction of the quinoxaline core. Common reagents include methoxymethyl chloride, benzoxazol precursors, and quinoxaline derivatives. Reaction conditions often involve elevated temperatures, specific catalysts, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial-scale production employs optimized synthetic routes to maximize efficiency and scalability. Techniques such as flow chemistry and continuous production processes are commonly used. Stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidative reactions leading to various derivatives.
Reduction: : Capable of reduction, modifying its functional groups.
Substitution: : Participates in substitution reactions, especially at the benzoxazol ring.
Common Reagents and Conditions Used
Oxidizing agents like potassium permanganate.
Reducing agents like lithium aluminum hydride.
Conditions like acidic or basic environments depending on the desired reaction.
Major Products Formed: The reactions yield a variety of products, including modified benzoxazol derivatives and quinoxaline analogs with different functional groups attached, which can be utilized for further applications.
Scientific Research Applications
N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide plays a pivotal role in research due to its bioactive properties:
Chemistry: : Used as a building block for more complex organic compounds.
Biology: : Studies indicate potential as a ligand in binding assays.
Medicine: : Investigated for potential therapeutic properties, especially in oncology and neurology.
Industry: : Utilized in the development of advanced materials and coatings due to its stable chemical nature.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets and Pathways Involved: : Targets include enzymes and receptors where it binds and modulates activity, influencing biological pathways like cell signaling and gene expression.
These interactions are crucial for its potential therapeutic effects, where it may inhibit or activate specific biological processes.
Comparison with Similar Compounds
Similar Compounds: : Includes other benzoxazol and quinoxaline derivatives. Unique Features : Compared to similar compounds, N-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide offers unique properties such as enhanced stability and specific bioactivity, which can be attributed to its methoxymethyl group.
This should give you a comprehensive overview of this compound, highlighting its significance and potential applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
